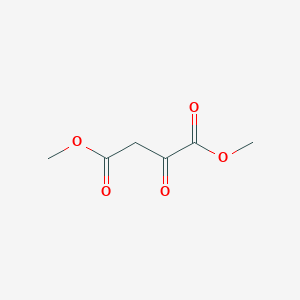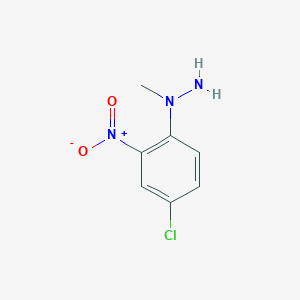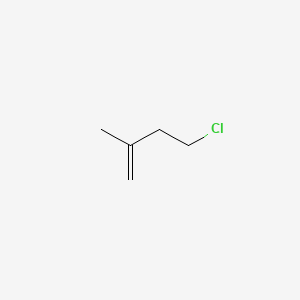
Dimethyl 2-oxosuccinate
Vue d'ensemble
Description
Dimethyl 2-oxosuccinate, also known as dimethyl oxobutanedioate, is an organic compound with the molecular formula C6H8O5. It is a diester of oxosuccinic acid and is commonly used in organic synthesis due to its versatile reactivity. The compound is characterized by its ester functional groups and a keto group, making it a valuable intermediate in various chemical reactions .
Applications De Recherche Scientifique
Dimethyl 2-oxosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is utilized in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active ingredients.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
Target of Action
Dimethyl 2-oxosuccinate is an organic compound
Mode of Action
It’s known that it’s a colorless crystalline solid that is soluble in water and organic solvents such as alcohols and ethers . It’s used as an important intermediate in organic synthesis
Biochemical Pathways
It’s known to be an important intermediate in organic synthesis
Action Environment
It’s known to be a colorless crystalline solid that is soluble in water and organic solvents such as alcohols and ethers , suggesting that its solubility and stability may be influenced by the solvent environment
Analyse Biochimique
Biochemical Properties
The exact biochemical properties of Dimethyl 2-oxosuccinate are not well-documented in the literature. As a derivative of 2-oxosuccinate, it may participate in similar biochemical reactions. 2-Oxosuccinate is involved in the TCA cycle, a crucial metabolic pathway that provides energy through the oxidation of acetyl-CoA .
Cellular Effects
Compounds in the TCA cycle, such as 2-oxosuccinate, play a vital role in cellular metabolism, influencing cell signaling pathways and gene expression .
Molecular Mechanism
It is known that 2-oxosuccinate, the parent compound, participates in the TCA cycle, where it undergoes various transformations, including binding interactions with enzymes .
Metabolic Pathways
As a derivative of 2-oxosuccinate, this compound may be involved in similar metabolic pathways. 2-Oxosuccinate is a key intermediate in the TCA cycle, a central metabolic pathway that involves several enzymes and cofactors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl 2-oxosuccinate can be synthesized through several methods. One common approach involves the reaction of dimethyl oxalate with an appropriate reagent under controlled conditions. For example, dimethyl oxalate can be reacted with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions. The process may include the use of catalysts and optimized reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 2-oxosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The primary product is dimethyl 2-hydroxysuccinate.
Substitution: Substituted esters or amides are common products
Comparaison Avec Des Composés Similaires
Dimethyl malonate: Similar in structure but lacks the keto group.
Diethyl oxalate: Another ester of oxalic acid, used in similar applications.
Dimethyl succinate: Similar ester groups but without the keto functionality.
Uniqueness: Dimethyl 2-oxosuccinate’s unique combination of ester and keto groups makes it particularly versatile in organic synthesis. Its reactivity allows for a wide range of chemical transformations, making it a valuable intermediate in both academic and industrial research .
Propriétés
IUPAC Name |
dimethyl 2-oxobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c1-10-5(8)3-4(7)6(9)11-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKLUHBZBGHBAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282271 | |
| Record name | Dimethyl 2-oxosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25007-54-9 | |
| Record name | NSC25306 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 2-oxosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1618381.png)


![[4-[Acetyl(ethyl)amino]phenyl] acetate](/img/structure/B1618387.png)






